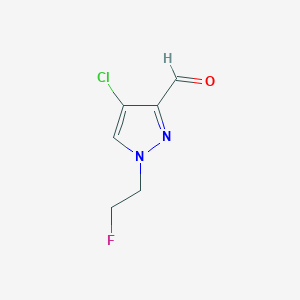![molecular formula C24H28N6O3S B10901497 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10901497.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an allyl group, a toluidinomethyl group, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of Allyl and Toluidinomethyl Groups: The allyl group can be introduced via an allylation reaction, while the toluidinomethyl group can be added through a nucleophilic substitution reaction.
Condensation with Dimethoxyphenyl Group: The final step involves the condensation of the triazole derivative with the dimethoxyphenyl group using appropriate reagents and conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted triazole derivatives.
科学研究应用
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials and chemical entities.
Industrial Applications: Its potential use in the development of new industrial chemicals and materials, such as polymers and coatings, can be explored.
作用机制
The mechanism of action of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL}-N’-(2-FURYLMETHYLENE)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features. The presence of the toluidinomethyl group and the dimethoxyphenyl group, along with the triazole ring, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
属性
分子式 |
C24H28N6O3S |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H28N6O3S/c1-5-12-30-22(15-25-19-9-6-17(2)7-10-19)27-29-24(30)34-16-23(31)28-26-14-18-8-11-20(32-3)21(13-18)33-4/h5-11,13-14,25H,1,12,15-16H2,2-4H3,(H,28,31)/b26-14+ |
InChI 键 |
IUWNQBWLCXMBPA-VULFUBBASA-N |
手性 SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}propanedinitrile](/img/structure/B10901421.png)

![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10901429.png)
![2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B10901446.png)
![2-chloro-4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10901451.png)
![N-[3-(dimethylamino)propyl]-3-[(naphthalen-1-yloxy)methyl]benzamide](/img/structure/B10901452.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]pentanehydrazide](/img/structure/B10901453.png)
![(2-bromo-4-{(Z)-[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10901470.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]undecanehydrazide](/img/structure/B10901471.png)
![5-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B10901481.png)
![6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10901485.png)
![N-cyclopropyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10901500.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10901506.png)

